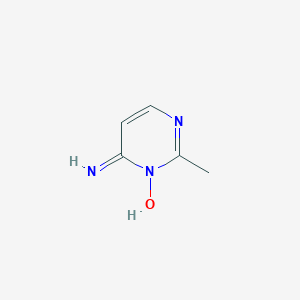
3-Hydroxy-2-methylpyrimidin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylpyrimidin-4-imine, also known as 3-HMPI, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This molecule is a pyrimidine derivative and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylpyrimidin-4-imine is not fully understood. However, it has been reported to inhibit the activity of thiamine pyrophosphate (TPP) synthase, an enzyme involved in the biosynthesis of thiamine. This inhibition leads to a decrease in the production of TPP, which is essential for various cellular processes.
Effets Biochimiques Et Physiologiques
3-Hydroxy-2-methylpyrimidin-4-imine has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-methylpyrimidin-4-imine inhibits the activity of TPP synthase, leading to a decrease in the production of TPP. This decrease in TPP production has been reported to result in reduced cell viability and increased apoptosis in cancer cells. In addition, 3-Hydroxy-2-methylpyrimidin-4-imine has been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxy-2-methylpyrimidin-4-imine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one of the limitations of using 3-Hydroxy-2-methylpyrimidin-4-imine is its potential toxicity. In vitro studies have shown that 3-Hydroxy-2-methylpyrimidin-4-imine can reduce cell viability and increase apoptosis in cancer cells. Therefore, caution should be taken when handling 3-Hydroxy-2-methylpyrimidin-4-imine in lab experiments.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-2-methylpyrimidin-4-imine. One of the directions is the investigation of its potential as an antiviral agent. Further studies can be conducted to determine its efficacy against other viruses and its mechanism of action. Another direction is the study of its potential as a building block for the synthesis of novel materials with potential applications in electronic devices. Finally, the investigation of its role in the biosynthesis of thiamine can provide insights into the cellular processes involved in thiamine biosynthesis and potential targets for drug development.
Conclusion:
In conclusion, 3-Hydroxy-2-methylpyrimidin-4-imine is a compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-Hydroxy-2-methylpyrimidin-4-imine in various fields and its role in cellular processes.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2-methylpyrimidin-4-imine can be achieved through various methods, including the reaction of 2-amino-4-methylpyrimidine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde and formic acid. These methods have been reported to yield high purity and high yield of 3-Hydroxy-2-methylpyrimidin-4-imine.
Applications De Recherche Scientifique
3-Hydroxy-2-methylpyrimidin-4-imine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Hydroxy-2-methylpyrimidin-4-imine has been investigated for its potential as an antiviral agent. It has been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In biochemistry, 3-Hydroxy-2-methylpyrimidin-4-imine has been studied for its role in the biosynthesis of thiamine, a vitamin essential for various cellular processes. In materials science, 3-Hydroxy-2-methylpyrimidin-4-imine has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
Propriétés
Numéro CAS |
141074-56-8 |
|---|---|
Nom du produit |
3-Hydroxy-2-methylpyrimidin-4-imine |
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-hydroxy-2-methylpyrimidin-4-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-7-3-2-5(6)8(4)9/h2-3,6,9H,1H3 |
Clé InChI |
XFKQGQFMAYTZCP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N)N1O |
SMILES canonique |
CC1=NC=CC(=N)N1O |
Synonymes |
4-Pyrimidinamine, 2-methyl-, 3-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




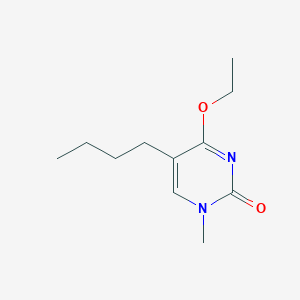
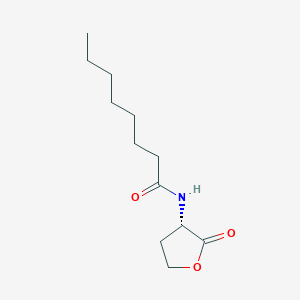
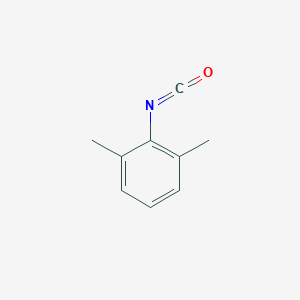

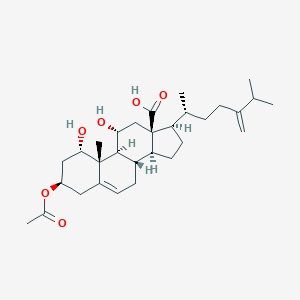
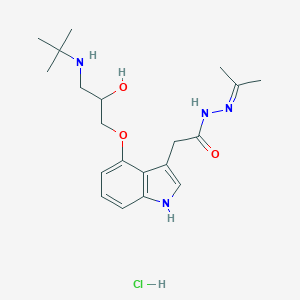
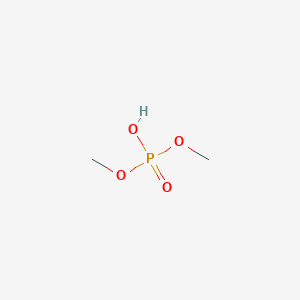

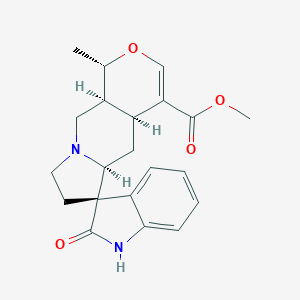


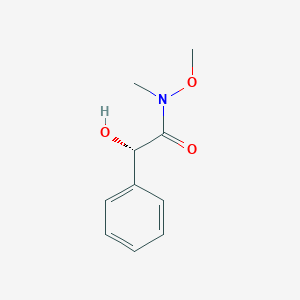
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)